Testosterone buciclate belongs to the class of androgenic anabolic steroids. It is synthesized from the natural hormone testosterone, which is derived from cholesterol. The compound has been studied for its efficacy in maintaining serum testosterone levels over extended durations, with research indicating that it can sustain these levels for up to four months in castrated male monkeys when administered through various delivery methods .
The synthesis of testosterone buciclate typically involves the esterification of testosterone with a specific acid to form a more lipophilic compound. This process enhances its absorption and prolongs its action within the body. The technical details of the synthesis often include:
The molecular formula for testosterone buciclate is , with a molecular mass of 454.68 g/mol .
Testosterone buciclate features a steroid backbone characteristic of androgens, with modifications that enhance its pharmacological properties. The structural configuration includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into intermolecular interactions and stability .
Testosterone buciclate undergoes several chemical reactions that are important for its therapeutic use:
The mechanism of action of testosterone buciclate primarily involves binding to androgen receptors in target tissues. This binding activates signaling pathways that lead to:
Pharmacokinetic studies indicate that testosterone buciclate has a longer half-life compared to other testosterone esters, allowing for less frequent dosing while maintaining effective serum levels .
Testosterone buciclate exhibits specific physical and chemical properties that are critical for its formulation and therapeutic use:
These properties must be considered when developing formulations for clinical use, ensuring optimal delivery methods .
Testosterone buciclate has several applications in both clinical and research settings:
Testosterone buciclate (chemical name: testosterone 17β-(trans-4-butylcyclohexyl)carboxylate; developmental codes: 20 Aet-1, CDB-1781) is a synthetic androgen ester prodrug. Its molecular formula is C30H46O3, with a molecular weight of 454.695 g/mol [2] [10]. The compound features a unique C17β-ester linkage between testosterone and buciclic acid (4-butylcyclohexane-1-carboxylic acid). This trans-configured alicyclic ester side chain distinguishes it from classical linear-chain androgen esters like testosterone enanthate or testosterone undecanoate. The trans orientation of the butylcyclohexyl moiety enhances metabolic stability by sterically hindering esterase access, a critical factor in its prolonged release profile [2] [5].
Synthesis involves esterification at the C17β-hydroxyl group of testosterone:
Testosterone buciclate exhibits low water solubility (<0.1 mg/mL) but high lipophilicity (logP ≈8.5), favoring oil-based formulations or aqueous suspensions [1] [2]. Its crystalline structure provides exceptional thermal stability (decomposition >200°C). Unlike testosterone undecanoate, which requires castor oil for solubilization, testosterone buciclate maintains stability as a microcrystalline suspension in aqueous vehicles [2] [5]. X-ray diffraction analyses confirm a highly ordered lattice structure, contributing to its slow dissolution in vivo [10].
Table 1: Physicochemical Properties of Testosterone Buciclate
Property | Value | Method |
---|---|---|
Molecular Formula | C30H46O3 | Elemental Analysis |
Melting Point | >200°C (decomposes) | Differential Scanning Calorimetry |
LogP (Octanol-Water) | ~8.5 | Chromatographic Measurement |
Aqueous Solubility | <0.1 mg/mL | Shake-Flask Method |
Crystal Morphology | Microcrystalline (10–50 μm) | Laser Diffraction Analysis |
The androgen receptor binding affinity of testosterone buciclate is mediated entirely through its hydrolysis to free testosterone. Key SAR insights include:
Table 2: Androgen Receptor Binding Parameters of Testosterone Derivatives
Compound | Relative Binding Affinity (%) | Dissociation Half-life (min) |
---|---|---|
Dihydrotestosterone | 100 (Reference) | 30 |
Testosterone | 50 | 10 |
Testosterone Buciclate | <0.1* | Not applicable |
*Requires hydrolysis to testosterone for receptor activation
Testosterone buciclate demonstrates superior pharmacokinetics due to its sterically hindered ester:
Table 3: Pharmacokinetic Comparison of Intramuscular Androgen Esters
Parameter | Testosterone Buciclate | Testosterone Enanthate | Testosterone Undecanoate (Castor Oil) |
---|---|---|---|
Elimination Half-life (days) | 29.5 ± 3.9 | 4.5 | 33.9 ± 4.9 |
Mean Residence Time (days) | 65.0 ± 9.9 | 8.5 | 36.0 |
Time to Peak (days) | 25.8 | 3–5 | 11.4 |
Therapeutic Duration (weeks) | 12–20 | 2–4 | 10–14 |
The prolonged action arises from:
These properties position testosterone buciclate as a pharmacokinetically optimized androgen prodrug, though its development was halted due to industrial constraints [2] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: